Aspidinol
Description
Significance of Natural Products as Scaffolds for Chemical Biology Investigations
Natural products have long served as invaluable sources for the discovery of molecules with diverse biological activities, making them crucial scaffolds for investigations in chemical biology and medicinal chemistry. researchgate.netmdpi.com These compounds, isolated from plants, microorganisms, and marine organisms, often possess unique and complex chemical structures that have evolved over millennia, enabling specific interactions with biological targets. mdpi.com This inherent complexity and diversity provide a rich starting point for chemical biologists to explore novel mechanisms of action, identify new therapeutic targets, and develop innovative chemical probes. The study of natural products can lead to a deeper understanding of biological processes and inspire the synthesis of novel compounds with enhanced properties.
Overview of Aspidinol's Research Trajectory and Academic Interest
This compound is a natural compound found in certain plants, notably in Pteridophytes (ferns) and some traditional medicinal herbs. iipseries.org Its presence has also been reported in Eucalyptus pulverulenta, Hypericum japonicum, and Hypericum chinense. nih.govebi.ac.uk Research into this compound has revealed several potential biological activities, which have sparked academic interest in exploring its potential applications in healthcare and drug development. iipseries.org Studies suggest that this compound displays potential medicinal properties, including anti-microbial, anti-parasite, anti-malarial, and anti-cancer activities. iipseries.org Although research on this compound has been considered rather limited in the past, recent studies have begun to elucidate its mechanisms of action, particularly its antibacterial effects. researchgate.netnih.gov This growing body of research indicates a rising trajectory of academic interest in this compound as a promising phytoconstituent. iipseries.org
Phloroglucinol (B13840) Derivatives as a Class of Natural Products in Scientific Inquiry
This compound belongs to the class of phloroglucinol derivatives. iipseries.orgnih.govmitoproteome.org Phloroglucinol is an organic compound with three hydroxyl groups attached to its aromatic ring and is a natural product isolated from plants, algae, and microorganisms. acs.orgwikipedia.orgtandfonline.com Phloroglucinol derivatives are a broad group of secondary metabolites found in various plant species, including Hypericum species and ferns. researchgate.netnih.gov These compounds are known for a wide array of biological activities, such as antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. acs.orgtandfonline.comresearchgate.netnih.gov The structural diversity within the phloroglucinol class contributes to their varied biological effects, making them a significant area of scientific inquiry in chemical biology and drug discovery. nih.gov The study of phloroglucinol derivatives, including this compound, provides valuable insights into the relationship between chemical structure and biological function.
Detailed research findings on this compound's biological activities are presented in the table below:
| Activity | Source Plant(s) | Key Findings | Citation |
| Anti-microbial | Dryopteris fragrans, Leucosidea sericea | Significant anti-MRSA activity (in vitro and in vivo), comparable to vancomycin (B549263); inhibits ribosome formation in S. aureus. Also active against Bacillus subtilis and Candida albicans. iipseries.orgresearchgate.netnih.govaphrc.org | iipseries.orgresearchgate.netnih.govaphrc.org |
| Anti-parasitic | Mallotus oppositifolius (Methylene-bis-aspidinol) | Methylene-bis-aspidinol showed trypanocidal activity against Trypanosoma brucei brucei. researchgate.net | researchgate.net |
| Anti-malarial | Certain plants (general mention) | Studies suggest potential anti-malarial properties. iipseries.org | iipseries.org |
| Anti-cancer | Certain plants (general mention), Dryopteris fragrans | Some investigations indicate potential antitumor activities. iipseries.orgresearchgate.netontosight.ai | iipseries.orgresearchgate.netontosight.ai |
| Anti-inflammatory | Certain plants (general mention) | Studies suggest potential anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines. ontosight.ai | ontosight.ai |
Further research is needed to fully understand the mechanisms of action of this compound and to uncover its full therapeutic potential. iipseries.org
This compound is a naturally occurring chemical compound belonging to the class of phloroglucinol derivatives. Its historical significance is primarily linked to research into the constituents of ferns, particularly those of the Dryopteris genus.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-5-8(13)11-9(14)6-10(16-3)7(2)12(11)15/h6,14-15H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRJTYFSORWKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C=C1O)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966225 | |
| Record name | 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-40-4 | |
| Record name | Aspidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASPIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BW75I6CNC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context of Aspidinol Discovery and Early Scientific Recognition
Initial Identification and Naming Conventions in Phloroglucinol (B13840) Research
Aspidinol is chemically classified as a phloroglucinol. iipseries.org Phloroglucinol itself is a benzenetriol with hydroxyl groups located at the 1, 3, and 5 positions of the benzene (B151609) ring. ebi.ac.uk The naming conventions in phloroglucinol research often relate to the plant source from which the compounds were first isolated. This compound was first reported in Aspidium felix-mas f. chrysocarpon (male fern) in 1899. iipseries.org The genus name Aspidium likely contributed to the naming of this compound. This initial identification placed this compound within the broader category of fern-derived phloroglucinols, which include a variety of related structures, such as flavaspidic acid and albaspidin. nih.gov
Seminal Contributions to the Isolation and Preliminary Characterization of this compound
Research has shown that monocyclic phloroglucinols like this compound can sometimes be artifacts formed during the isolation procedure from polycyclic phloroglucinols. conicet.gov.ar This highlights a challenge in early natural product chemistry: distinguishing between genuine natural products and compounds altered during the extraction process.
This compound has been isolated from various plant sources, including Dryopteris fragrans nih.govresearchgate.net and Hypericum chinense. researchgate.net
Evolution of Research Perspectives on this compound and its Analogues
Initially, research into fern phloroglucinols, including this compound, was likely driven by their traditional medicinal uses, particularly as anthelmintics (agents against parasitic worms). Phloroglucinol mixtures have been reported to show strong vermifuge properties. conicet.gov.ar
Over time, research perspectives have broadened beyond traditional uses. Modern pharmacological studies have investigated the biological activities of this compound and its analogues, revealing a wider range of potential effects. These include antibacterial, anti-parasitic, anti-malarial, and anti-cancer activities. iipseries.org The availability of advanced techniques has allowed for more detailed investigations into the mechanisms of action of these compounds. iipseries.org
Studies on this compound and its analogues, such as this compound C and D, have demonstrated promising activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govresearchgate.net For instance, this compound has shown potent bactericidal activity against MSSA and MRSA, with reported minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) in the low microgram per milliliter range. nih.gov
The study of this compound analogues has also evolved, with researchers isolating and characterizing related compounds from different plant sources. This compound C and D, for example, have been isolated from Hypericum chinense. researchgate.net These analogues, which are also phloroglucinol derivatives, have been investigated for their own biological activities, contributing to a deeper understanding of the structure-activity relationships within this class of compounds. researchgate.net
The evolution of research also includes the application of modern techniques like RNA-seq to investigate the mechanisms by which this compound exerts its effects, such as interfering with bacterial ribosome synthesis and amino acid synthesis. nih.gov
Data on the antibacterial activity of this compound against S. aureus strains is presented below:
| Strain | MIC (µg/mL) | MBC (µg/mL) |
| MSSA | 0.25 - 2 | 0.5 - 4 |
| MRSA (ATCC 29213) | 2 | 4 |
| MRSA (ATCC 33591) | 2 | 4 |
| Clinical MRSA 1 | 1 | 2 |
| Clinical MRSA 2 | 2 | 4 |
| Clinical MRSA 3 | 0.5 | 1 |
| Clinical MRSA 4 | 1 | 2 |
Source: Adapted from search result nih.gov.
Further research continues to explore the potential applications of this compound and its analogues in healthcare and drug development, driven by their promising pharmacological activities. iipseries.org
Natural Abundance, Bioprospecting, and Advanced Isolation Methodologies for Aspidinol
Natural Occurrence and Distribution in Botanical Sources
Aspidinol is primarily found in the plant kingdom, with a notable presence in certain fern species and other plant genera.
Dryopteris Species as Primary Sources (e.g., Dryopteris fragrans, Dryopteris crassirhizoma)
Species within the Dryopteris genus are well-established sources of this compound and other phloroglucinol (B13840) derivatives. Dryopteris fragrans (L.) Schott, a traditional Chinese herb, is reported to contain this compound in its stem and leaf frontiersin.org. Dryopteris crassirhizoma, known as "Gwanjung" in Korea, "Guan Zhong" in China, and "Oshida" in Japan, also contains this compound chemfaces.complantaedb.com. This compound has been isolated from the rhizomes of Dryopteris filix mas and Dryopteris austriaca, although its presence and quantity can be influenced by factors such as drying temperature, suggesting it can be a decomposition product of other phloroglucinol derivatives like para-aspidin thieme-connect.comthieme-connect.de. Studies on various Dryopteris species have identified this compound, including D. oreades and D. borreri, where it was detected as 2,6-dihydroxy-4-methoxy-3-methylbutyrophenone researchgate.net.
Here is a table summarizing some Dryopteris species reported to contain this compound:
| Dryopteris Species | Plant Part(s) Reported to Contain this compound | References |
| Dryopteris fragrans | Stem and leaf | frontiersin.org |
| Dryopteris crassirhizoma | Rhizome | chemfaces.complantaedb.com |
| Dryopteris filix mas | Rhizome | thieme-connect.comthieme-connect.deknapsackfamily.com |
| Dryopteris austriaca | Rhizome | thieme-connect.comthieme-connect.deknapsackfamily.com |
| Dryopteris oreades | Aerial parts | researchgate.net |
| Dryopteris borreri | Aerial parts | researchgate.net |
| Dryopteris dilatata | Essential oil | iipseries.org |
Other Plant Genera (e.g., Hypericum chinense)
Beyond the Dryopteris genus, this compound and its derivatives have been identified in other plant genera. This compound D has been reported in Hypericum chinense nih.govebi.ac.ukbidd.group. Research on Hypericum chinense has also led to the isolation of this compound C and this compound D, among other acylphloroglucinols researchgate.netacs.org. Another plant, Leucosidea sericea, has been reported to contain this compound in its leaves and flowers, marking the first documentation of its occurrence in this species aphrc.orgacs.org.
Here is a table of other plant genera reported to contain this compound or its derivatives:
| Plant Genus/Species | Compound(s) Reported | Plant Part(s) Reported | References |
| Hypericum chinense | This compound C, this compound D | Leaves | nih.govebi.ac.ukbidd.groupresearchgate.netacs.org |
| Leucosidea sericea | This compound, Desthis compound | Leaves and flowers | aphrc.orgacs.org |
| Eucalyptus pulverulenta | This compound D | Not specified | nih.govebi.ac.uk |
| Hypericum japonicum | This compound D | Not specified | nih.gov |
| Mallotus oppositifolius | This compound B, Methylene-bis-aspidinol | Leaves | researchgate.net |
| Syzygium polyanthum | This compound | Leaves | phcogj.com |
| Apium graveolens | This compound | Not specified | knapsackfamily.com |
| Athyrium filix-femina | This compound | Not specified | knapsackfamily.com |
Endophytic Microorganisms as Alternative Bioproduction Systems (e.g., Penicillium sp. from Mangifera indica)
Endophytic microorganisms, which live within plant tissues, are being explored as alternative sources for producing natural compounds. This compound derivatives have been identified in endophytic fungi. Notably, this compound derivatives were found in Penicillium sp. MIP-3, an endophytic fungus isolated from the leaves of Mangifera indica researchgate.netmicrobiologyjournal.orgsemanticscholar.orgresearchgate.netfao.org. This suggests the potential for using microbial fermentation as a bioproduction system for this compound.
Here is a table of an endophytic microorganism reported to produce this compound:
| Microorganism | Host Plant | Compound(s) Reported | References |
| Penicillium sp. MIP-3 | Mangifera indica | This compound derivatives | researchgate.netmicrobiologyjournal.orgsemanticscholar.orgresearchgate.netfao.org |
Current Extraction and Isolation Techniques
The isolation of this compound from its natural sources typically involves a combination of extraction and chromatographic techniques.
Solvent-Based Extraction Approaches
Solvent extraction is a fundamental step in obtaining this compound from plant materials. Various solvents are used based on the polarity of this compound and other compounds present in the source material. For instance, this compound has been extracted from Dryopteris fragrans using 95% ethanol (B145695) google.com. Other solvents mentioned in the context of this compound or related phloroglucinols from Dryopteris species include chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone (B3395972) chemfaces.com. Studies on Syzygium polyanthum leaves, which contain this compound, utilized sequential solvent extraction with n-hexane, ethyl acetate, and methanol (B129727) phcogj.com. Hot distilled water has also been used for extraction, with the efficiency potentially enhanced by factors like temperature and sonication phcogj.com. Imidazolium ionic liquids have also been explored as effective solvents for extracting phloroglucinols, including this compound, from Dryopteris fragrans mdpi.comresearchgate.net.
Here is a table of solvents used in the extraction of this compound:
| Solvent(s) | Source Material | References |
| 95% Ethanol | Dryopteris fragrans | google.com |
| Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Dryopteris crassirhizoma | chemfaces.com |
| n-hexane, Ethyl Acetate, Methanol (sequential) | Syzygium polyanthum leaves | phcogj.com |
| Hot distilled water | Syzygium polyanthum leaves | phcogj.com |
| Imidazolium ionic liquids | Dryopteris fragrans | mdpi.comresearchgate.net |
| Petroleum ether | Leucosidea sericea leaves and flowers | aphrc.org |
| Ethyl acetate | Endophytic fungus Aspergillus sp. | mdpi.com |
Chromatographic Fractionation Strategies (e.g., Column Chromatography, Preparative HPLC)
Following extraction, chromatographic techniques are employed to fractionate the crude extract and isolate pure this compound. Column chromatography is a common method, often utilizing stationary phases like silica (B1680970) gel phcogj.comgoogle.combvsalud.orgcdnsciencepub.com. Different solvent systems are used as mobile phases in gradient or isocratic modes to separate compounds based on their polarity phcogj.comgoogle.comcdnsciencepub.com. For example, silica gel column chromatography has been used with eluent systems like petroleum ether-ethyl acetate and petroleum ether-acetone to isolate this compound C and D google.com. Silica gel and YMC RP-18 resins have been used for column chromatography in the isolation of acylphloroglucinols from Dryopteris crassirhizoma mdpi.com.
Preparative High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the final purification of this compound acs.orggoogle.commdpi.com. HPLC allows for high-resolution separation of compounds within complex mixtures. Thin-layer chromatography (TLC) is often used in conjunction with column chromatography and HPLC for monitoring fractions and assessing the purity of isolated compounds phcogj.comgoogle.comcdnsciencepub.commdpi.com. Other chromatographic methods mentioned include Sephadex LH-20 column chromatography and preparative thin layer chromatography bvsalud.org.
Here is a table of chromatographic techniques used in the isolation of this compound:
| Chromatographic Technique | Stationary Phase (Examples) | Mobile Phase (Examples) | Application | References |
| Column Chromatography | Silica gel, YMC RP-18 resin | Petroleum ether-ethyl acetate, Petroleum ether-acetone, Ethyl acetate-methanol, Hexane-benzene | Fractionation and purification | phcogj.comgoogle.combvsalud.orgcdnsciencepub.commdpi.com |
| Preparative HPLC | Acclaim C18 column | 0.1% TFA water-acetonitrile | Final purification | acs.orggoogle.commdpi.com |
| Thin-layer Chromatography | Silica gel 60 F254, RP18 F254s | Various solvent systems | Monitoring fractions, Purity assessment | phcogj.comgoogle.comcdnsciencepub.commdpi.com |
| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Not specified | Fractionation | bvsalud.org |
| Preparative Thin Layer Chromatography | Not specified | Not specified | Purification | bvsalud.org |
Purity Assessment Techniques Post-Isolation
The purity of this compound after isolation is typically evaluated using a combination of advanced analytical techniques. These methods aim to separate this compound from impurities and provide both qualitative and quantitative data regarding its composition.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) is a widely utilized and often considered the gold standard technique for assessing the purity of natural compounds like this compound. alwsci.comiipseries.org HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. iipseries.org By using appropriate columns (such as reversed-phase C18 columns, commonly used for phenolic compounds) and optimized mobile phase systems (e.g., mixtures of water, acetonitrile, or methanol, often with acidic modifiers like trifluoroacetic acid), this compound can be effectively separated from co-isolated compounds and impurities. mdpi.comnih.govfrontiersin.org The purity is typically determined by integrating the peak area corresponding to this compound in the chromatogram and comparing it to the total area of all detected peaks. Purity levels exceeding 95% or 98% are commonly reported for isolated acylphloroglucinols, including aspidinols. mdpi.com
Thin-Layer Chromatography (TLC) can serve as a preliminary or complementary technique for purity assessment. iipseries.org TLC provides a rapid visual indication of the complexity of a sample and the presence of multiple components. iipseries.org Different solvent systems and visualization methods (such as UV light or spraying with detection reagents) can be used to assess the separation of this compound from impurities on a stationary phase, typically a silica gel or RP-18 plate. mdpi.com
Gas Chromatography (GC) is generally more suitable for volatile compounds alwsci.comiipseries.orgfrontiersin.org. While this compound itself might not be highly volatile without derivatization, GC coupled with Mass Spectrometry (GC-MS) can be used to identify and quantify more volatile impurities that might be present in the isolated sample. ekb.eg
Spectroscopic Methods:
Spectroscopic techniques are essential for both identifying this compound and confirming its purity by providing detailed structural information and detecting the presence of contaminating substances. solubilityofthings.com
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for structural elucidation and purity assessment. mdpi.comsolubilityofthings.com The presence of signals corresponding solely to the expected this compound structure in the NMR spectrum indicates high purity. Impurities would manifest as additional signals in the spectrum. mdpi.com
Mass Spectrometry (MS), often coupled with chromatography (e.g., LC-MS or GC-MS), provides information about the molecular weight and fragmentation pattern of this compound and any impurities. mdpi.comnih.govsolubilityofthings.com LC-MS is particularly valuable as it combines the separation power of HPLC with the identification capabilities of MS, allowing for the detection and characterization of impurities even in complex mixtures. mdpi.comnih.govscholars.direct The molecular ion peak and characteristic fragmentation ions of this compound can be confirmed, while unexpected ions indicate impurities. mdpi.commdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy can be used to detect the presence of chromophores in the isolated sample. mdpi.comsolubilityofthings.com this compound, with its phloroglucinol core, has characteristic UV absorption properties. mdpi.com The UV spectrum of a pure this compound sample should match reported data, and deviations or the presence of additional absorption peaks can suggest impurities with different chromophores. mdpi.comsolubilityofthings.com UV detection is commonly used in conjunction with HPLC (HPLC-UV or HPLC-DAD) for both quantification and purity assessment, as it allows for the detection of compounds eluting from the column based on their UV absorption. mdpi.comnih.gov
Other Techniques:
Melting point determination, while a simpler technique, can also provide an indication of purity for crystalline solids like some forms of this compound or its derivatives. moravek.com A sharp melting point over a narrow range is indicative of a pure compound, while a depressed or broad melting point range suggests the presence of impurities. moravek.com
Integrated Approaches:
In practice, a combination of these techniques is often employed for a comprehensive purity assessment. For instance, HPLC is frequently coupled with DAD (Diode Array Detection) to obtain UV spectra of eluting peaks, and with MS (HPLC-DAD-MS) for definitive identification and purity confirmation. mdpi.comnih.gov This integrated approach allows for the separation, detection, and structural characterization of this compound and any co-eluting impurities in a single analysis.
Detailed research findings on the purity of isolated aspidinols often report purity percentages determined by HPLC. For example, studies have reported the isolation of this compound derivatives with purity levels exceeding 98% as determined by HPLC. mdpi.com The spectral data obtained from NMR, MS, and UV analyses are then used to confirm the identity and structural integrity of the purified compound. mdpi.commdpi.com
| Analytical Technique | Application in Purity Assessment of this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation of this compound from impurities, quantitative purity determination based on peak area. |
| Thin-Layer Chromatography (TLC) | Preliminary assessment of sample complexity and presence of multiple components. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of this compound, detection of impurities through extra signals. |
| Mass Spectrometry (MS) / LC-MS | Determination of molecular weight and fragmentation pattern, identification of impurities based on unexpected ions. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Confirmation of characteristic UV absorption, detection of impurities with different chromophores. |
| Melting Point Determination | Indication of purity for crystalline samples (sharp melting point suggests purity). |
Biosynthetic Pathways and Precursor Incorporation Studies of Aspidinol
Elucidation of Precursor Molecules in Natural Aspidinol Synthesis
The biosynthesis of phloroglucinol (B13840) derivatives, including this compound, is generally understood to proceed via the polyketide pathway. The core phloroglucinol scaffold (1,3,5-trihydroxybenzene) is typically formed from the condensation of malonyl-CoA units, catalyzed by a polyketide synthase. google.com While the specific pathway leading directly to this compound in Dryopteris ferns has not been fully elucidated in molecular detail, studies on related Dryopteris phloroglucinols provide insights into the likely precursors and biosynthetic steps.
Research into the origin of the acyl side chains characteristic of Dryopteris phloroglucinol derivatives suggests the involvement of methylation processes. thieme-connect.com This indicates that simple acyl precursors, likely derived from fatty acid metabolism or related pathways, are modified through methylation and subsequently attached to the phloroglucinol core.
Precursor incorporation studies using isotopically labeled compounds have been instrumental in understanding the biosynthesis of various natural products. While specific detailed incorporation studies for the entire this compound molecule in Dryopteris were not extensively found in the search results, studies on related acylphloroglucinol meroterpenoids in Dryopteris crassirhizoma have indicated a mixed biosynthetic origin involving both acylphloroglucinol and terpenoid precursors. rsc.orgrsc.org These studies, which involved feeding experiments with labeled precursors like L-aspartic acid (though incorporated into the terpenoid portion in that specific case), highlight the utility of such techniques in tracing the incorporation of basic metabolic building blocks into complex natural products. researchgate.net
Based on the general understanding of phloroglucinol biosynthesis and studies on related compounds, the key precursor molecules for this compound are likely to include:
Malonyl-CoA: The fundamental building block for the polyketide backbone of the phloroglucinol ring.
Acetyl-CoA: Often involved as a starter unit in polyketide synthesis.
Branched-chain acyl-CoA esters: Precursors for the acyl side chains, potentially modified by methylation.
Methyl donors: Such as S-adenosyl-L-methionine (SAM), involved in the methylation of the phloroglucinol core and/or the acyl side chains. thieme-connect.com
Further detailed precursor feeding experiments specifically targeting this compound in its producing organisms are needed to fully confirm the incorporation patterns and identify all direct precursors.
Enzymatic Mechanisms and Key Regulatory Steps in Biosynthesis
The biosynthesis of this compound involves a series of enzymatic reactions. The central enzyme responsible for the formation of the phloroglucinol core is a type III polyketide synthase (PKS). These enzymes catalyze the iterative condensation of malonyl-CoA units, followed by cyclization and aromatization, to yield the characteristic 1,3,5-trihydroxybenzene structure. google.com
Following the formation of the phloroglucinol ring, several other enzymatic steps are required to produce this compound. These steps likely include:
Acylation: Attachment of the branched-chain acyl side chain to the phloroglucinol core. This step would involve acyltransferases.
Methylation: Introduction of methyl groups onto the hydroxyl groups and/or the carbon atoms of the phloroglucinol ring or the acyl side chain. Methyltransferases, utilizing SAM as a methyl donor, are the enzymes responsible for these modifications. Studies on Dryopteris phloroglucinols have specifically implicated methylation in the formation of higher acyl side chains. thieme-connect.com
Reduction or other modifications: Additional enzymatic transformations may be necessary to achieve the final structure of this compound.
While specific enzymes directly catalyzing each step in this compound biosynthesis in Dryopteris have not been definitively identified and characterized in the provided search results, research on related polyketide pathways in plants and microorganisms provides a framework. For instance, the phlD gene encoding a phloroglucinol synthase has been identified in some microorganisms for the synthesis of phloroglucinol itself. google.com Identifying homologous genes and characterizing the enzymes they encode in Dryopteris would be crucial for a complete understanding of this compound biosynthesis.
Key regulatory steps in the pathway would likely involve the control of the expression and activity of the polyketide synthase and the modifying enzymes (acyltransferases, methyltransferases). Regulation could occur at the transcriptional level, controlling the amount of enzyme produced, or at the post-translational level, affecting enzyme activity through mechanisms like phosphorylation or allosteric modulation.
Comparative Biosynthesis of this compound and Related Phloroglucinol Derivatives
This compound is one of several acylphloroglucinol derivatives found in Dryopteris ferns, alongside compounds like desthis compound, filicinic acid, and flavaspidic acid. These compounds share the basic phloroglucinol core but differ in their acyl side chains, methylation patterns, and dimerization or cyclization. The comparative biosynthesis of these compounds highlights common initial steps followed by divergent enzymatic modifications.
The biosynthesis of the core phloroglucinol ring is likely a common step for all these compounds, initiated by a type III polyketide synthase using malonyl-CoA precursors. google.com The variation arises from the subsequent enzymatic steps:
Different starter units: While acetyl-CoA might be a common starter, variations in the initial acyl-CoA incorporated could lead to different acyl side chain lengths or structures.
Specificity of acyltransferases: Different acyltransferases might be responsible for attaching specific acyl chains to the phloroglucinol core.
Differential methylation: The position and extent of methylation on the phloroglucinol ring and acyl chains are key determinants of the final compound structure. Specific methyltransferases likely exhibit regioselectivity and substrate specificity, leading to the diverse methylation patterns observed in Dryopteris phloroglucinols. thieme-connect.com
Dimerization and cyclization: More complex Dryopteris phloroglucinols, such as flavaspidic acid and the acylphloroglucinol meroterpenoids, are formed by the dimerization or cyclization of simpler acylphloroglucinol units, often involving methylene (B1212753) bridges derived from formaldehyde (B43269). rsc.orgrsc.orgscispace.com This suggests the involvement of enzymes that catalyze these coupling reactions. The alkaline decomposition of phlorthis compound (B75100) yielding this compound and desthis compound further supports the idea of these compounds being related biosynthetically, potentially through condensation reactions. scispace.com
The biosynthetic pathways of these related compounds likely share common enzymes for the early steps (phloroglucinol core synthesis) and diverge in the later steps involving specific acylations, methylations, and coupling reactions, catalyzed by distinct sets of tailoring enzymes. Comparative studies of the enzyme activities and gene sequences in Dryopteris species that produce different profiles of phloroglucinol derivatives can provide valuable insights into the specific enzymatic and genetic basis for the observed structural diversity.
Understanding the comparative biosynthesis of this compound and related compounds is crucial for potentially manipulating these pathways, for example, through metabolic engineering, to enhance the production of specific, valuable phloroglucinol derivatives.
Chemical Synthesis and Derivatization Strategies for Aspidinol and Its Analogues
Total Synthesis Approaches to Aspidinol and Structural Homologs
Total synthesis provides a route to this compound and its structural variations independent of their natural abundance. This allows for the creation of novel analogues not found in nature.
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis of the this compound scaffold typically involves identifying key disconnections that simplify the target molecule into readily available starting materials. Given the acylphloroglucinol structure, common disconnections might involve breaking the bonds connecting the acyl chains to the phloroglucinol (B13840) ring or fragmenting the substituted aromatic core. The synthesis of related acylphloroglucinols often utilizes Friedel-Crafts acylation or the Houben-Hoesch reaction to attach acyl groups to a phloroglucinol precursor. anu.edu.au For this compound, which is a methyl-substituted acylphloroglucinol, strategies would need to account for the regioselective introduction of methyl and acyl groups onto the phloroglucinol core.
Stereochemical Control and Asymmetric Synthesis Methodologies
While this compound itself, in its most common form, does not possess a chiral center, some of its analogues or intermediates in their synthesis might. Asymmetric synthesis methodologies are crucial when dealing with chiral molecules, aiming to produce one stereoisomer in greater amounts than others. researchgate.netslideshare.netpharmaguideline.com Techniques such as using chiral catalysts, chiral auxiliaries, or working with chiral pool substrates are employed to control stereochemistry during bond formation. researchgate.netslideshare.net Although specific details on the asymmetric synthesis of chiral this compound analogues were not extensively found in the search results, the principles of asymmetric synthesis, including enantioselective and diastereoselective approaches, are generally applicable to the synthesis of complex natural products and their derivatives where stereocenters are present. researchgate.netslideshare.netpharmaguideline.com
Semi-Synthesis and Directed Derivatization from Natural Precursors
Semi-synthesis involves using naturally occurring this compound or its related compounds as starting materials for chemical modifications. This approach can be more efficient than total synthesis, especially if the natural precursor is readily available. nih.govnih.gov
Structural Modification for Enhanced Biological Activity
Structural modification of natural products is a common strategy to improve their biological activity, pharmacokinetic properties, or reduce toxicity. nih.gov36.112.18sioc-journal.cnmdpi.comfrontiersin.org For this compound, modifications can involve altering the acyl chains, the methylation pattern on the phloroglucinol ring, or introducing other functional groups. Studies have explored the synthesis and evaluation of derivatives of related acylphloroglucinols to understand the structure-activity relationships. mdpi.comfrontiersin.org For example, modifying the acyl groups or the aromatic ring substituents can influence the compound's interaction with biological targets. mdpi.com
Synthesis of Dimeric and Oligomeric this compound Structures (e.g., Methylenebis(this compound))
This compound can undergo dimerization, often through a methylene (B1212753) bridge, to form compounds like methylenebis(this compound) (B12706045). anu.edu.aumitoproteome.org This dimerization can occur naturally or be achieved synthetically. cdnsciencepub.comscispace.com The synthesis of methylenebis(this compound) typically involves the condensation of this compound with formaldehyde (B43269) under acidic conditions. cdnsciencepub.comsmolecule.com This reaction links two this compound units via a methylene group, forming a dimeric structure. cdnsciencepub.comscispace.com Related dimeric phloroglucinol derivatives, such as methylene-bis-desthis compound, are also known and can be synthesized by condensing the respective monomers with formaldehyde. scispace.com The formation of these dimeric structures can significantly alter the biological properties compared to the monomeric this compound. researchgate.netresearchgate.netmdpi.com
Here is a data table summarizing some this compound-related compounds and their PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 122841 nih.gov36.112.1836.112.18 |
| Methylenebis(this compound) | 617027 researchgate.netmetabolomicsworkbench.org36.112.1836.112.18nih.gov |
| This compound D | 50908690 nih.govacs.orgresearchgate.net |
| This compound C | Not explicitly found in search results with CID |
| This compound B | 122841 (Same as this compound?) researchgate.net36.112.18researchgate.net |
| Methylene-bis-aspidinol AB | Not explicitly found in search results with CID researchgate.net |
| Desthis compound | Not explicitly found in search results with CID scispace.com |
| Methylene-bis-desthis compound | Not explicitly found in search results with CID scispace.com |
Note: Some sources refer to "this compound B" with the same PubChem CID as "this compound" (122841). researchgate.net36.112.18researchgate.net Further chemical literature would be needed to clarify if these are distinct compounds or synonyms. This compound C and D are mentioned as having anti-resistant bacteria activity and can be prepared by chemical synthesis. google.com
Incorporation of this compound Motifs into Hybrid Molecules
The incorporation of this compound motifs into hybrid molecules represents a strategy in medicinal chemistry to potentially enhance therapeutic properties, overcome limitations of the parent compound, or target specific biological pathways. This approach involves chemically linking the this compound structure to other pharmacologically active molecules or scaffolds. Molecular hybridization aims to combine the desirable characteristics of the original compounds, potentially leading to improved pharmacological action, reduced side effects, and lower toxicity. ualberta.ca
One example of a hybrid molecule involving an this compound motif is methylene-bis-aspidinol, which consists of two this compound units linked by a methylene group. researchgate.netcdnsciencepub.comontosight.ai This compound has been isolated from Mallotus oppositifolius and has shown trypanocidal activity against Trypanosoma brucei brucei trypomastigotes. researchgate.net In a study, methylene-bis-aspidinol exhibited a lower LC100 value (0.8 µM) compared to the reference drug pentamidine (B1679287) (0.4 µM), indicating potent activity. researchgate.net
While detailed chemical synthesis strategies specifically for incorporating this compound into a wide range of hybrid molecules are not extensively documented in the provided search results, the general principle of molecular hybridization involves forming a new compound from two or more pharmacophoric subunits. ualberta.ca This can be achieved through various chemical reactions that create a linkage between the different molecular entities. The synthesis of complex natural products and their derivatives, including those related to this compound, often requires advanced organic chemistry techniques. ontosight.ai
Research findings on hybrid molecules incorporating other natural phenol (B47542) or phloroglucinol derivatives provide insights into potential strategies. For instance, studies have explored the synthesis of hybrid compounds by linking different pharmacophores, such as metronidazole (B1676534) and eugenol (B1671780) analogues, using linkers like a triazole species, to create new structures with enhanced antiparasitic activity. ualberta.ca Similarly, the design and synthesis of hybrid compounds combining known pharmaceutical scaffolds have been investigated for antibacterial activity. mdpi.com These studies highlight the potential of combining different structural elements to achieve desired biological effects.
The biological evaluation of hybrid molecules containing this compound motifs or related phloroglucinol structures has demonstrated promising activities. For example, certain phloroglucinol derivatives have shown antifungal activity, and studies have investigated incorporating antifungal pharmacophores into these structures to enhance their effects. researchgate.netresearchgate.net
While specific data tables detailing the synthesis and properties of a broad range of this compound-based hybrid molecules are not available within the provided text snippets, the research on related hybrid compounds suggests the potential for this approach. The effectiveness of such hybrids is typically evaluated through in vitro and in silico studies to determine their biological activity, pharmacokinetic properties, and potential mechanisms of action. mdpi.com
Further research is needed to fully explore the potential of incorporating this compound motifs into various hybrid molecular architectures and to elucidate the synthesis strategies and biological activities of these novel compounds.
Advanced Methodologies for Structural Elucidation of Aspidinol and Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination (1H-NMR, 13C-NMR, 2D NMR)
NMR spectroscopy is a fundamental tool in the structural elucidation of organic compounds like aspidinol, providing detailed information about the carbon-hydrogen framework and the arrangement of atoms. researchgate.netdntb.gov.ua Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely applied.
¹H-NMR Spectroscopy: This technique provides information about the number, types, and chemical environment of hydrogen atoms in the molecule. The chemical shifts (δ), splitting patterns, and integration of signals are analyzed to determine the different proton environments and their relative numbers. For this compound and its derivatives, characteristic signals are observed for aromatic protons, methyl groups, methylene (B1212753) groups, and hydroxyl protons, providing initial clues about the substitution pattern on the phloroglucinol (B13840) core and the nature of the acyl side chain. mdpi.com
¹³C-NMR Spectroscopy: ¹³C-NMR provides information about the carbon skeleton of the molecule. Both broadband proton-decoupled and distortedless enhancement by polarization transfer (DEPT) experiments are used to identify the number of carbon atoms and differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons (C). mdpi.comresearchgate.net The chemical shifts of carbon signals are particularly sensitive to the electronic environment, helping to identify carbonyl carbons, aromatic carbons, and carbons bearing oxygen atoms. mdpi.com
2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for establishing connectivity and spatial relationships between atoms.
¹H-¹H Correlation Spectroscopy (COSY): COSY reveals scalar couplings between protons, indicating adjacent protons within the molecule. This helps in tracing proton networks and identifying spin systems. mdpi.comajol.inforesearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with the carbons to which they are directly attached (¹J CH coupling). This experiment is crucial for assigning proton signals to their corresponding carbons. ajol.inforesearchgate.netsemanticscholar.org
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J CH and ³J CH couplings). This technique is invaluable for establishing connectivity across heteroatoms and quaternary carbons, which are not directly observed in HSQC. mdpi.comajol.inforesearchgate.netsemanticscholar.org HMBC correlations are particularly important for confirming the attachment of the acyl group to the phloroglucinol ring and the positions of hydroxyl and methoxy (B1213986) groups. mdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about spatial proximity between protons, regardless of whether they are directly bonded. This is useful for determining the relative stereochemistry of chiral centers and the conformation of flexible parts of the molecule. mdpi.comajol.info
Detailed analysis of NMR data, often compared with literature values for known this compound derivatives, allows for the complete assignment of signals and the construction of the molecular structure. mdpi.comresearchgate.net
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis (e.g., LC-ESI MS, GC-MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation pattern. researchgate.netgla.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is widely used for the analysis of this compound and its metabolites, particularly for relatively non-volatile or thermally labile compounds. scu.edu.aumdpi.comresearchgate.netresearchgate.netfrontiersin.org The liquid chromatograph separates the components of a mixture, and the mass spectrometer detects the eluting compounds based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of polar compounds like this compound, often producing protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻). mdpi.com The molecular ion peak provides the molecular weight, which can be used to determine the molecular formula in conjunction with high-resolution mass spectrometry (HRMS). mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile or semi-volatile compounds. scu.edu.auresearchgate.netnanobioletters.comuwo.ca While this compound itself might require derivatization to be sufficiently volatile for GC, some of its potential degradation products or simpler derivatives could be analyzed by GC-MS. The fragmentation pattern observed in the mass spectrum provides structural information by breaking the molecule into smaller, characteristic ions. Analyzing these fragments helps in piecing together the structure of the compound. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, often to several decimal places. This allows for the determination of the elemental composition of the molecular ion and fragment ions, providing strong evidence for the proposed molecular formula and helping to distinguish between compounds with similar nominal masses. mdpi.comresearchgate.net
The combination of chromatographic separation (LC or GC) with MS detection is particularly effective for analyzing complex mixtures from natural extracts, allowing for the identification of multiple this compound derivatives and related compounds. scu.edu.aumdpi.comresearchgate.netresearchgate.netfrontiersin.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule. nih.govresearchgate.netresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of chemical bonds. Characteristic absorption bands in the IR spectrum indicate the presence of specific functional groups. For this compound, key absorption bands are expected for hydroxyl groups (O-H stretch), carbonyl group (C=O stretch) in the acyl moiety, aromatic C=C stretches, and C-O stretches in ethers and phenols. mdpi.comresearchgate.net Analysis of the IR spectrum helps to confirm the presence of these functional groups in the isolated compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which is related to electronic transitions within the molecule, particularly in conjugated systems. This compound, with its phloroglucinol core and acyl group, contains conjugated π systems. The UV-Vis spectrum shows absorption maxima (λmax) at specific wavelengths that are characteristic of the chromophores present. mdpi.commdpi.com Changes in substitution patterns on the aromatic ring can influence the UV-Vis spectrum, providing supporting evidence for the proposed structure. mdpi.com
These spectroscopic techniques, while providing less detailed structural information than NMR or MS, are valuable for quickly identifying the general class of compound and confirming the presence of key functional groups.
X-ray Crystallography for Definitive Three-Dimensional Structure Analysis
X-ray crystallography is a technique that can provide the definitive three-dimensional structure of a crystalline compound, including the precise positions of all atoms and their connectivity. While not always feasible due to the requirement for suitable single crystals, X-ray crystallography offers the most unambiguous structural determination. b-cdn.netuky.edumdpi.comacs.org
For this compound or its derivatives, obtaining a high-quality single crystal is a prerequisite for X-ray diffraction analysis. If a crystal is obtained, the diffraction pattern generated by X-rays passing through the crystal is analyzed to reconstruct the electron density map, from which the positions of the atoms and thus the molecular structure can be determined. This technique can confirm the connectivity established by NMR and MS and provide information about bond lengths, bond angles, and crystal packing. While direct reports of this compound structure determined by X-ray crystallography were not prominently found in the search results, the technique has been applied to related natural products and derivatives, demonstrating its power in definitive structural assignment. mdpi.comacs.orgebi.ac.uk
Integration of Computational Chemistry and Chemoinformatics in Structural Elucidation (e.g., DFT Calculations, CASE-3D)
Computational chemistry and chemoinformatics play an increasingly important role in supporting experimental structural elucidation, particularly when dealing with complex molecules or limited sample amounts. researchgate.netb-cdn.netresearchgate.netmedjchem.com
Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict various spectroscopic parameters, such as NMR chemical shifts, coupling constants, and vibrational frequencies (for IR spectroscopy), for proposed structures. researchgate.netb-cdn.netmdpi.com Comparing the calculated spectroscopic data with the experimental data can help validate or refute a proposed structure. DFT can also be used to calculate the relative energies of different conformers or tautomers, helping to understand the most stable form of the molecule. researchgate.net
Computer-Assisted Structure Elucidation (CASE) Systems: CASE systems, such as CASE-3D, integrate spectroscopic data (NMR, MS, IR, UV-Vis) with structural databases and algorithms to generate possible structures consistent with the experimental data. These systems can significantly accelerate the structure elucidation process, especially for novel compounds. While specific applications of CASE-3D to this compound were not detailed, the general principle involves inputting spectroscopic data and molecular formula, and the software proposes candidate structures, which can then be further evaluated.
Molecular Docking and Dynamics: Although more related to studying interactions with biological targets, computational techniques like molecular docking can sometimes provide indirect support for a proposed structure by assessing its fit into a known binding site. nanobioletters.comb-cdn.netresearchgate.net
The integration of computational methods with experimental data provides a powerful approach for confirming structures, resolving ambiguities, and even predicting properties. researchgate.net
Chromatographic Coupling with Spectroscopic Detection (e.g., HPLC-DAD, LC-MS/MS)
Coupling chromatographic separation techniques with spectroscopic detectors allows for the analysis of complex mixtures and the characterization of individual components without prior isolation. nih.govdntb.gov.uasemanticscholar.orgresearchgate.net
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): HPLC-DAD separates compounds based on their differential interactions with a stationary phase and a mobile phase. The DAD detector records UV-Vis spectra across a range of wavelengths for each eluting peak. menofia.edu.eguic.edu This provides information about the chromophores present in each separated compound and can be used for peak tracking and purity assessment. Comparing the UV-Vis spectra of separated peaks with those of known standards or literature data can aid in tentative identification. mdpi.com
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): LC-MS/MS (also known as tandem MS) is a powerful technique for structural analysis, particularly for trace compounds or when dealing with complex matrices. researchgate.netresearchgate.net After chromatographic separation, ions of interest are selected in the first mass analyzer (MS1), fragmented (e.g., by collision-induced dissociation), and the resulting fragment ions are analyzed in a second mass analyzer (MS2). The fragmentation pattern obtained in MS/MS provides detailed structural information, allowing for the identification of substructures and the confirmation of connectivity. This is particularly useful for characterizing metabolites or related compounds present at low concentrations. researchgate.net
These coupled techniques are indispensable for the comprehensive analysis of the phytochemical profiles of plants containing this compound, enabling the identification and structural characterization of multiple related compounds in a single analysis. scu.edu.aumdpi.comresearchgate.netresearchgate.netfrontiersin.org
Data Table Example (Illustrative, based on search snippets):
Table 1: Selected Spectroscopic Data for this compound B and this compound P
| Compound | Technique | Data Type | Key Signals/Values | Citation |
| This compound B | LC-ESI MS | [M+H]⁺ m/z | 225.1 | mdpi.com |
| This compound B | ¹H-NMR (400 MHz, MeOD) | Chemical Shifts (δ) | 5.99 (1H, s, H-5), 3.80 (3H, s, -OCH₃), 3.04 (2H, t, J = 7.2 Hz, H-9), 1.90 (3H, s, H-7), 1.68 (2H, q, J = 7.2 Hz, H-10), 0.97 (3H, s, C-11) | mdpi.com |
| This compound B | ¹³C-NMR (100 MHz, MeOD) | Chemical Shifts (δ) | 207.8 (C=O), 164.9 (C-6), 163.7 (C-4), 161.9 (C-2), 104.6 (C-1), 90.9 (C-5), 55.9 (-OCH₃), 47.0 (C-9), 19.4 (C-10), 7.2 (C-7) | mdpi.com |
| This compound P | LC-ESI MS | [M+H]⁺ m/z | 211.1 | mdpi.com |
| This compound P | ¹H-NMR (400 MHz, MeOD) | Chemical Shifts (δ) | 5.98 (1H, s, H-5), 3.79 (3H, s, -OCH₃), 3.09 (2H, t, J = 7.2 Hz, H-9), 1.89 (3H, s, H-7), 1.13 (3H, t, J = 7.2 Hz, H-10) | mdpi.com |
| This compound P | ¹³C-NMR (100 MHz, MeOD) | Chemical Shifts (δ) | 208.3 (C=O), 164.9 (C-6), 163.6 (C-4), 161.9 (C-2), 104.6 (C-1), 90.9 (C-5), 55.8 (-OCH₃), 38.2 (C-9), 19.1 (C-10), 7.2 (C-7) | mdpi.com |
This table illustrates how spectroscopic data points are presented to support structural assignments, showing characteristic signals and their correlation to specific atoms or functional groups within the molecule.
Molecular Mechanisms of Aspidinol S Biological Activities: Preclinical Investigations
Antimicrobial Action Against Pathogenic Microorganisms (e.g., Staphylococcus aureus strains, MRSA)
Aspidinol has demonstrated significant antibacterial activity against Staphylococcus aureus, including multi-drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). Studies investigating its mechanism of action have revealed a multi-faceted approach targeting essential bacterial processes. This compound exhibited potent bactericidal activity against MSSA and MRSA, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL and minimum bactericidal concentrations (MBCs) ranging from 0.5 to 4 µg/mL. researchgate.netiipseries.org The antibacterial effect of this compound was found to be comparable to that of vancomycin (B549263). researchgate.netnih.govfrontiersin.orgresearchgate.netnih.gov
Ribosome Biogenesis Inhibition and Protein Synthesis Perturbation
A primary mechanism by which this compound exerts its antibacterial effect on S. aureus is through the inhibition of ribosome biogenesis. researchgate.netnih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net RNA-seq and RT-PCR experiments have indicated that the inhibition of ribosome formation is the predominant mechanism responsible for S. aureus cell killing. nih.govfrontiersin.orgresearchgate.netnih.gov Changes in genes involved in ribosome synthesis are believed to contribute to the antimicrobial activity of this compound. nih.gov
Disruption of Amino Acid Biosynthesis Pathways (e.g., Valine, Leucine, Isoleucine)
In addition to its primary effect on ribosome biogenesis, this compound also impacts bacterial amino acid synthesis pathways, which is considered a secondary effect. nih.govfrontiersin.orgresearchgate.netnih.gov Transcriptome analysis has shown a significant decrease in the expression of genes involved in amino acid synthesis in S. aureus after treatment with this compound. frontiersin.org Specifically, the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine is downregulated. frontiersin.org Pathway analysis of transcriptome data demonstrated decreased expression of the valine, leucine, and isoleucine biosynthesis system. frontiersin.org Genes encoding important intermediates in amino acid synthesis, such as ilvC and ilvD, were downregulated by 3.47- and 4.73-fold, respectively. frontiersin.org
Attenuation of Bacterial Virulence Factor Expression (e.g., Exfoliative Toxin, IgG-Binding Protein)
This compound has been shown to repress genes involved in the virulence of MRSA. researchgate.netnih.govfrontiersin.orgnih.gov This attenuation of virulence factor expression is considered a secondary effect of this compound treatment. nih.govfrontiersin.orgresearchgate.netnih.gov Following treatment with sub-inhibitory concentrations of this compound, key virulence factors such as exfoliative toxin eta and IgG-binding protein sbi were measurably downregulated. nih.govfrontiersin.org The downregulation of eta was 4.82-fold, and sbi was downregulated by 2.82-fold. nih.gov These data suggest that this compound likely reduces the virulence of infecting bacterial cells as a secondary effect. nih.govfrontiersin.org
Modulation of Bacterial Gene Expression and Associated Pathways (e.g., RNA-seq, KEGG Pathway Analysis)
Comprehensive analysis using RNA-seq and RT-PCR has been instrumental in understanding the molecular mechanisms of this compound's anti-MRSA effect. researchgate.netnih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net These experiments revealed differential gene expression in S. aureus after this compound treatment. nih.govresearchgate.net A total of 2952 genes were identified, with 1147 genes upregulated and 1183 genes downregulated during this compound treatment. nih.gov KEGG pathway analysis of the differentially expressed genes showed enrichment in pathways related to amino acid synthesis, ribosome structure, iron transport, and virulence factors. researchgate.netresearchgate.net This indicates that this compound interferes with multiple biological pathways in S. aureus. nih.gov
Table 1: Fold Change Downregulation of Selected Genes in S. aureus After this compound Treatment nih.govfrontiersin.org
| Gene | Fold Change (Downregulation) | Involved Pathway |
| fhuABG | 4.93, 4.12, 3.87 | Ferrichrome ABC transporter |
| mtsABC | 4.06, 5.31, 8.59 | Metal iron ABC transport |
| IsdA | 4.34 | Heme transporter |
| eta | 4.82 | Exfoliative toxin |
| sbi | 2.82 | IgG-binding protein |
| ilvC | 3.47 | Amino acid synthesis |
| ilvD | 4.73 | Amino acid synthesis |
Interference with Iron Transport Systems
This compound has also been found to suppress iron transport in S. aureus. researchgate.netnih.govresearchgate.net Genes involved in iron ABC transporter synthesis were significantly repressed by this compound. nih.gov Specifically, the constituents of the ferrichrome ABC transporter system, fhuABG, were downregulated by 4.93-, 4.12-, and 3.87-fold, respectively. nih.gov The genes encoding metal iron ABC transport, mtsABC, were downregulated by 4.06-, 5.31-, and 8.59-fold, respectively. nih.gov The heme transporter gene IsdA was also downregulated by 4.34-fold. nih.gov Iron is vital for the biological processes of most bacteria, and interfering with its transport can impact bacterial growth and survival. nih.govnih.gov
Antineoplastic Effects in Cell Lines and In Vitro Cancer Models
Preclinical investigations have also explored the antineoplastic effects of this compound in cell lines and in vitro cancer models. This compound has been reported to possess anti-cancer activity. iipseries.orgfrontiersin.org Studies evaluating the cytotoxic activity of this compound against various human cancer cell lines have shown promising results. This compound isolated from Dryopteris fragrans exhibited significant cytotoxic action against A549 (human lung cancer) and MCF7 (human breast cancer) cell lines with IC50 values of 12.59 ± 2.74 μM and 10.58 ± 1.56 μM, respectively. iipseries.org this compound also showed in vitro anti-tumor promoting effect on Epstein Barr virus early antigen (EBV-EA) activation induced by the tumor promoter TPA. iipseries.org Cytotoxicity tests indicated that this compound exhibited negligible toxicity toward macrophage cells (RAW264.7) at concentrations up to 128 μg/mL. iipseries.org
Table 2: In Vitro Cytotoxic Activity of this compound Against Cancer Cell Lines iipseries.org
| Cell Line | Cancer Type | IC50 (μM) |
| A549 | Human Lung | 12.59 ± 2.74 |
| MCF7 | Human Breast | 10.58 ± 1.56 |
| RAW264.7 (Macrophage) | Non-cancerous | > 128 (Negligible toxicity) |
Cellular Apoptosis Induction and Cell Cycle Modulation
Studies have indicated that this compound, and its derivatives like aspidin (B1208479) BB, can induce apoptosis and modulate the cell cycle in cancer cells. Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells and is often dysregulated in cancer wikipedia.orglibretexts.org. Modulating the cell cycle can halt the proliferation of cancer cells libretexts.org.
Research on aspidin BB, a phloroglucinol (B13840) derivative, demonstrated significant inhibition of human ovarian cancer cell proliferation in a dose- and time-dependent manner. Aspidin BB was shown to induce apoptosis, evidenced by characteristic morphological changes, DNA fragmentation, and altered protein expression. The mechanism involved the mitochondrial pathway, with suppression of Bcl-2 expression and enhanced Bax expression, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and activation of caspase-3, ultimately cleaving PARP. Additionally, aspidin BB induced S phase arrest in these cells, accompanied by the upregulation of proteins like pRb, E2F1, CDK2, cyclin E, and cyclin A nih.gov.
Identification of Molecular Targets and Downstream Signaling Pathways (e.g., STAT3, VEGFA, HSP90AA1, FGF2, IL-2)
While specific studies directly linking this compound to targets like STAT3, VEGFA, HSP90AA1, FGF2, and IL-2 in the context of its reported activities are limited in the provided search results, research on other natural compounds and related phloroglucinol derivatives provides context for potential mechanisms. Network pharmacology studies on other traditional medicines and compounds have identified targets such as STAT3, HSP90AA1, and others (like JUN, TP53, MAPK3, MAPK1, MAPK14, AKT1, FOS, and MYC) as relevant in various biological processes, including those related to cancer and inflammation frontiersin.org. These studies often utilize systematic approaches to predict interactions between compounds and multiple targets, highlighting the complex nature of natural product bioactivity frontiersin.orgmdpi.comdovepress.com. Further research is needed to definitively establish this compound's direct interactions with the specific targets listed.
Network Pharmacology and Molecular Docking Assessments
Network pharmacology and molecular docking are computational approaches used to understand the complex interactions between compounds, biological targets, and pathways frontiersin.orgmdpi.comdovepress.comdovepress.com. These methods can help predict potential mechanisms of action for natural products like this compound.
Network pharmacology creates models to predict relationships between drugs and disease targets, analyzing interactions within biological networks frontiersin.org. This is particularly useful for studying traditional medicines with multiple components and potential multi-target effects frontiersin.org. Molecular docking, a computer simulation technique, is used to assess the binding affinity and interaction modes between a compound and a specific protein target mdpi.comdovepress.com. Compounds with lower binding energy are predicted to have stronger interactions mdpi.com. While the provided searches mention the application of these techniques in studying natural compounds and phloroglucinol derivatives, specific detailed network pharmacology and molecular docking assessments focused solely on this compound and the targets listed (STAT3, VEGFA, etc.) were not extensively detailed, although the general approach is relevant to elucidating the mechanisms of compounds like this compound frontiersin.orgmdpi.comdovepress.comdovepress.comresearchgate.net.
Anti-inflammatory Pathways and Cellular Modulations (e.g., in vitro macrophage models)
Preclinical studies suggest that this compound may possess anti-inflammatory properties. Macrophages are key immune cells involved in the inflammatory response nih.gov. In vitro macrophage models are commonly used to study the effects of compounds on inflammation nih.govuky.edu.
Research on this compound isolated from Dryopteris fragrans indicated minimal cytotoxicity towards RAW264.7 macrophage cells, even at relatively high concentrations iipseries.org. Another study mentioned this compound C's potential to inhibit the production of pro-inflammatory cytokines ontosight.ai. While direct detailed mechanisms of this compound on inflammatory pathways in macrophage models were not extensively provided, the general anti-inflammatory potential of phloroglucinol derivatives and studies using macrophage models for related compounds suggest this as an area of investigation nih.govuky.eduresearchgate.netpreprints.org.
Antifungal and Antiparasitic Activities in Preclinical Systems
This compound and related phloroglucinol derivatives have demonstrated antifungal and antiparasitic activities in preclinical systems.
This compound has shown antimicrobial activity against various microorganisms, including bacteria and yeast iipseries.org. Specifically, it exhibited activity against Staphylococcus aureus and Candida albicans iipseries.org. This compound B, a derivative, displayed potent in vivo antifungal activity against certain Fusarium species researcher.life. Studies on methylphloroglucinol derivatives, including this compound, have evaluated their antidermatophyte activity against species like Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, and Gypsum microspore frontiersin.orgresearchgate.net. The mechanisms investigated include the inhibition of enzymes crucial for fungal cell wall and membrane synthesis, such as cytochrome P450 sterol 14α-demethylase (CYP51), squalene (B77637) epoxidase (SE), and β-1,3-glucan synthase frontiersin.org.
Regarding antiparasitic activity, this compound has been suggested to have potential against parasites, including antimalarial activity against Plasmodium falciparum iipseries.org. Methylenebis(this compound) (B12706045), a related compound, has demonstrated trypanocidal activity against Trypanosoma brucei researchgate.netsmolecule.comresearchgate.net.
Preclinical Antifungal Activity of this compound and Derivatives:
| Compound | Microorganism | Activity Type | Key Findings | Source |
| This compound | Staphylococcus aureus | Antimicrobial | Activity shown iipseries.org. | iipseries.org |
| This compound | Candida albicans | Antimicrobial | Activity shown iipseries.org. | iipseries.org |
| This compound B | Fusarium oxysporum | Antifungal | Potent in vivo activity at 10 μg/mL researcher.life. | researcher.life |
| This compound B | Fusarium graminearum | Antifungal | Potent in vivo activity at 10 μg/mL researcher.life. | researcher.life |
| This compound B | Fusarium proliferatum | Antifungal | Potent in vivo activity at 10 μg/mL researcher.life. | researcher.life |
| This compound (and derivatives) | Dermatophytes (e.g., T. rubrum, T. mentagrophytes, M. canis) | Antidermatophyte | Inhibitory effects on fungal growth and key enzymes (CYP51, SE, β-1,3-glucan synthase) frontiersin.orgresearchgate.net. | frontiersin.orgresearchgate.net |
Antiplatelet Aggregation Mechanisms
This compound and its derivatives have shown antiplatelet aggregation activity in preclinical settings. Platelet aggregation is a crucial process in hemostasis but can also contribute to thrombotic disorders.
Collagen-Induced Platelet Aggregation Inhibition
Collagen is a potent inducer of platelet aggregation, particularly at sites of vascular injury nih.govscientificarchives.com. Studies have investigated the ability of this compound derivatives to inhibit collagen-induced platelet aggregation.
This compound B, along with other acylphloroglucinol derivatives, was found to markedly suppress collagen-induced platelet aggregation mdpi.com. At a concentration of 100 μM, butyryl-3-methylphloroglucinol, a related compound, significantly inhibited collagen-induced platelet aggregation mdpi.com. This compound P showed weaker inhibition of collagen-induced platelet aggregation mdpi.com. The IC50 value for this compound B in collagen-induced platelet aggregation was reported as 90.32 µM . These findings suggest that certain this compound derivatives can interfere with the signaling pathways initiated by collagen that lead to platelet aggregation nih.govscientificarchives.commdpi.com.
Inhibition of Collagen-Induced Platelet Aggregation by this compound Derivatives:
| Compound | Induction Agent | IC50 (µM) | Key Findings | Source |
| This compound B | Collagen | 90.32 | Markedly suppressed collagen-induced platelet aggregation. mdpi.com | mdpi.com |
| Butyryl-3-methylphloroglucinol | Collagen | 41.43 | Markedly suppressed collagen-induced platelet aggregation. More potent than ASA. mdpi.com | mdpi.com |
| This compound P | Collagen | >100 | Weakly inhibited collagen-induced platelet aggregation. mdpi.com | mdpi.com |
Interaction with Platelet Signaling Cascades
Studies investigating the antiplatelet activity of acylphloroglucinol derivatives, a class of compounds related to this compound, have provided insights into potential interactions with platelet signaling cascades. This compound B, an acylphloroglucinol, has demonstrated an inhibitory effect specifically on collagen-induced platelet aggregation. mdpi.com This observation suggests that this compound B may exert its antiplatelet effect through interference with the phospholipase C gamma (PLCγ)-mediated signal transduction pathway, which is crucial in collagen-induced platelet activation. mdpi.compharmgkb.orgnih.gov
Collagen interaction with platelet receptors like GPVI and integrin α2β1 initiates signaling cascades that lead to intracellular calcium release, enhancing platelet aggregation. nih.govresearchgate.net The PLCγ pathway is a key component downstream of these receptors. nih.gov Other related acylphloroglucinols, such as butyryl-3-methylphloroglucinol and butyrylphloroglucinol, have also shown significant suppression of platelet aggregation induced by both collagen and arachidonic acid. mdpi.com These findings on related compounds suggest that this compound and its derivatives may modulate platelet function by affecting specific signaling pathways involved in activation triggered by key agonists like collagen.
Assessment of Biological Activity Using Advanced Preclinical Models
Preclinical evaluation of this compound's biological activity has utilized various model systems, ranging from in vitro cell cultures to in vivo animal models, to assess its potential efficacy and understand its mechanisms of action in more complex biological contexts.
Two-Dimensional (2D) and Three-Dimensional (3D) Cell Culture Systems
Two-dimensional (2D) cell culture systems, where cells are grown in a single layer on a flat surface, are a fundamental tool in initial biological activity screening due to their ease of use. biocompare.comnih.gov this compound has demonstrated potent anti-MRSA activity in vitro, with minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) ranging from 0.25 to 2 μg/mL and 0.5 to 4 μg/mL, respectively, against both MSSA and MRSA clinical isolates. iipseries.org Time-kill assays have shown that this compound's anti-MRSA effect is comparable to that of vancomycin and linezolid (B1675486) in vitro. nih.gov Related phloroglucinol derivatives, including this compound, have also been tested for antibacterial activity against S. aureus, S. epidermidis, and P. acnes using in vitro methods. researchgate.net
While 2D cultures are valuable for initial assessments, three-dimensional (3D) cell culture systems offer a more physiologically relevant environment by allowing cells to interact in all dimensions and form structures that better mimic native tissues. biocompare.comfrontiersin.orgmdpi.com 3D cultures can exhibit differences in cell behavior, proliferation rates, and responses to stimuli compared to 2D cultures. nih.govfrontiersin.org Although the search results highlight the advantages and applications of 3D cell culture in preclinical research, specific data detailing this compound's assessment using 3D cell culture models were not prominently featured. However, the demonstrated in vitro efficacy suggests that this compound's activity could potentially be further explored in 3D models to gain a more comprehensive understanding of its effects in a tissue-like context.
In Vivo Animal Models for Efficacy Evaluation (e.g., Murine Septicemia Models)
In vivo animal models are critical for evaluating the efficacy of a compound in a living organism and assessing its potential for systemic applications. infinixbio.com this compound has been effectively evaluated in murine models of septicemia, particularly those induced by Methicillin-Resistant Staphylococcus aureus (MRSA). iipseries.orgnih.govresearchgate.netnih.gov
Studies using both lethal and non-lethal murine septicemia models have confirmed this compound's antibacterial activity in vivo. iipseries.orgnih.govnih.gov In lethal septicemic mouse studies, this compound treatment provided significant protection from mortality, comparable to vancomycin. iipseries.orgnih.gov For instance, a dose of 50 mg/kg of this compound provided considerable protection. iipseries.orgnih.gov The survival rate of infected mice improved dramatically with increasing doses of this compound, with approximately 80% of mice receiving a higher dose (25 mg/kg in one study, though 50 mg/kg is also mentioned) surviving for 5 days. nih.gov
In non-lethal septicemic mouse models, this compound treatment resulted in a significant reduction in the bacterial load in murine organs, including the spleen, lung, and liver. iipseries.orgnih.gov This reduction in bacterial burden underscores this compound's potential as a treatment for systemic MRSA infections. nih.govresearchgate.net
The following table summarizes key findings from in vivo murine septicemia models:
| Model Type | Infection Agent | Treatment (Example Dose) | Key Outcome | Source |
| Lethal Septicemia | MRSA | This compound (50 mg/kg) | Significant protection from mortality | iipseries.orgnih.gov |
| Lethal Septicemia | MRSA | This compound (25 mg/kg) | Approximately 80% survival rate over 5 days | nih.gov |
| Non-Lethal Septicemia | MRSA | This compound | Significant reduction in bacterial load in organs | iipseries.orgnih.gov |
Mechanistic Studies in Cellular and Subcellular Systems
Mechanistic studies have been conducted to understand how this compound exerts its biological effects at the cellular and subcellular levels, particularly in the context of its antibacterial activity against MRSA.
RNA-seq and RT-PCR experiments have been instrumental in elucidating the primary mechanism of this compound's anti-MRSA action. iipseries.orgnih.govnih.gov These studies revealed that this compound treatment leads to the inhibition of ribosome formation in S. aureus. iipseries.orgnih.gov This disruption of protein synthesis machinery is identified as the primary mechanism responsible for killing the bacterial cells. iipseries.orgnih.gov
Advanced Analytical Techniques for Quantitation and Metabolite Profiling of Aspidinol
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of pharmaceutical compounds like aspidinol. preprints.orgsemanticscholar.org The method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. preprints.org For this compound, a reversed-phase HPLC method is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase.
The primary applications of HPLC in the context of this compound include:
Quantitative Analysis: By creating a calibration curve with known concentrations of a pure this compound standard, the concentration in an unknown sample can be accurately determined. The area under the chromatographic peak corresponding to this compound is directly proportional to its concentration.
Purity Assessment: HPLC can effectively separate this compound from any impurities or degradation products. nih.govresearchgate.netnih.gov The purity of a bulk sample can be determined by calculating the percentage of the main this compound peak area relative to the total area of all peaks in the chromatogram.
Stability-Indicating Methods: Forced degradation studies, where this compound is subjected to stress conditions like acid, base, oxidation, heat, and light, can be monitored by HPLC. nih.govnih.gov A stability-indicating method is one that can separate the intact drug from its degradation products, ensuring that the quantitative analysis is not affected by the presence of these degradants. nih.gov
Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. lu.se Key validation parameters are summarized in the table below.
Table 1: Key Validation Parameters for an HPLC Method for this compound
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | The this compound peak should be well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.995. nih.gov |
| Accuracy | The closeness of the test results to the true value, often determined by recovery studies. | Percent recovery typically between 98.0% and 102.0%. nih.gov |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) < 2%. nih.gov |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor changes in flow rate, pH, or mobile phase composition. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.govmdpi.com In the context of this compound, GC-MS is primarily used for metabolite profiling, particularly to identify volatile metabolites that may be formed through biotransformation. nih.govmdpi.com
The workflow involves separating volatile compounds in a gaseous mobile phase using a capillary column, followed by detection with a mass spectrometer. The mass spectrometer ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and generates a mass spectrum that serves as a molecular fingerprint for identification.
Key aspects of using GC-MS for this compound metabolite profiling include:
Derivatization: Since this compound and many of its potential metabolites may not be sufficiently volatile for GC analysis, a derivatization step is often required. This chemical modification (e.g., silylation or methylation) increases the volatility and thermal stability of the analytes.
Metabolite Identification: By comparing the obtained mass spectra with established spectral libraries (like NIST or Wiley), unknown volatile metabolites can be tentatively identified. youtube.com This is crucial for elucidating the metabolic pathways of this compound.
Metabolic Fingerprinting: GC-MS can be used to obtain a "metabolic fingerprint," which is a snapshot of the volatile metabolites in a biological sample. youtube.com Changes in this fingerprint after exposure to this compound can provide insights into its biochemical effects.
Table 2: Potential Applications of GC-MS in this compound Research
| Application | Description | Example Analytes |
|---|---|---|
| Volatile Metabolite Profiling | Identification of volatile or semi-volatile products from the breakdown of this compound in biological systems. | Small organic acids, alcohols, and ketones resulting from ring cleavage or side-chain oxidation. |
| Biomarker Discovery | Searching for unique volatile organic compounds (VOCs) in biological samples (e.g., breath, urine) that indicate exposure to or metabolism of this compound. semanticscholar.org | Specific methylated or acetylated derivatives of this compound fragments. |
| Impurity Analysis | Detection of volatile impurities that may be present in the synthesized this compound bulk material. | Residual solvents, starting materials, or volatile by-products from the synthesis process. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification in Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of drugs and metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. nih.govnih.govnih.gov This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. nih.gov It is particularly well-suited for non-volatile, polar, and thermally labile compounds like this compound and its conjugated metabolites, which are not amenable to GC-MS without derivatization. nih.gov
The utility of LC-MS in this compound research is extensive:
High Sensitivity and Selectivity: LC-MS, especially when using tandem mass spectrometry (MS/MS), can detect and quantify this compound and its metabolites at very low concentrations (pg/mL or ng/mL), even in the presence of numerous endogenous compounds. lcms.cz
Metabolite Identification: LC-MS/MS is a primary tool for identifying products of biotransformation. By analyzing the fragmentation patterns of a parent ion, the structure of a metabolite can be elucidated. This is crucial for identifying Phase I (e.g., hydroxylation, demethylation) and Phase II (e.g., glucuronidation, sulfation) metabolites of this compound.
Pharmacokinetic Studies: The high throughput and sensitivity of modern LC-MS/MS methods make them ideal for analyzing the large number of samples generated in pharmacokinetic studies, allowing for the determination of absorption, distribution, metabolism, and excretion (ADME) profiles of this compound.
Table 3: LC-MS/MS Applications in the Analysis of this compound
| Application Area | Technique | Key Advantages |
|---|---|---|
| Quantitative Bioanalysis | UPLC-MS/MS with Multiple Reaction Monitoring (MRM) | High throughput, exceptional sensitivity, and specificity for quantifying this compound in plasma. nih.gov |
| Metabolite Identification | High-Resolution Mass Spectrometry (HRMS) like Q-TOF or Orbitrap | Accurate mass measurements allow for the determination of elemental composition of unknown metabolites. |
| Analysis in Complex Matrices | LC-MS with advanced sample preparation (e.g., Solid-Phase Extraction) | Reduces matrix effects, improves reproducibility, and enhances sensitivity for trace-level analysis in urine or tissue. nih.gov |
Nuclear Magnetic Resonance (NMR) for Quantitative NMR (qNMR) and Metabolomics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information about molecules and can also be used for quantitative analysis. nih.gov For this compound, NMR serves two major roles: structural confirmation and quantitative measurement through a technique known as quantitative NMR (qNMR).
Quantitative NMR (qNMR): qNMR is a primary method for determining the concentration or purity of a substance. jeol.comusp.org Unlike chromatographic techniques, qNMR does not require an identical reference standard of the analyte for calibration. Instead, it uses an internal calibrant of known purity and concentration. ox.ac.uk The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. usp.org By comparing the integral of a specific resonance from this compound to the integral of a resonance from the internal calibrant, its purity or absolute concentration can be precisely calculated. ox.ac.ukresearchgate.net
NMR-based Metabolomics: Metabolomics is the large-scale study of small molecules within cells, biofluids, tissues, or organisms. youtube.com NMR-based metabolomics provides a non-destructive and highly reproducible snapshot of the metabolic state of a biological system. youtube.com By analyzing biological samples (e.g., urine, serum) from subjects before and after administration of this compound, researchers can identify changes in the metabolic profile. nih.govmdpi.com This approach can reveal the biochemical pathways affected by this compound, identify potential biomarkers of its effect, and provide insights into its mechanism of action. nih.govmdpi.com
Table 4: Comparison of Relative and Absolute Quantification using qNMR for this compound
| Method | Principle | Requirements | Application for this compound |
|---|---|---|---|
| Relative Quantification | Compares the integrals of different signals within the same spectrum to determine the ratio of compounds. ox.ac.uk | Soluble sample with good signal-to-noise. No calibrant needed. | Determining the ratio of this compound to a known impurity or a related compound in a mixture. |
| Absolute Quantification | Compares the integral of the analyte signal to the integral of a certified internal calibrant of known concentration. ox.ac.ukresearchgate.net | An accurately weighed, chemically inert internal calibrant with non-overlapping signals. | Determining the absolute purity of a synthesized batch of this compound or its exact concentration in a formulated product. |
Hyphenated Techniques in Comprehensive Metabolite Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures like biological extracts. nih.govresearchgate.net The goal is to combine the strengths of each technique to achieve higher sensitivity, selectivity, and more definitive identification than either could alone. researchgate.net For this compound metabolite characterization, LC-MS and GC-MS are the most common and powerful hyphenated techniques.
Other advanced hyphenated systems can provide even more comprehensive information:
LC-NMR: This technique directly couples an HPLC system to an NMR spectrometer. It allows for the separation of metabolites by LC, followed by their structural elucidation by NMR without the need for manual fraction collection. This is particularly useful for unambiguously identifying novel or unexpected metabolites of this compound.
LC-NMR-MS: This triple-hyphenation provides parallel streams of data (retention time, mass-to-charge ratio, fragmentation patterns, and NMR spectra) for each separated compound. This multi-dimensional data provides the highest level of confidence in the identification of unknown biotransformation products of this compound.
These techniques are at the forefront of natural product analysis and metabolomics, enabling researchers to tackle the challenge of identifying and characterizing trace-level metabolites in highly complex biological matrices. nih.govmdpi.com
Table 5: Application of Hyphenated Techniques for this compound Metabolite Analysis
| Hyphenated Technique | Separation Principle | Detection Principle | Primary Application |
|---|---|---|---|
| GC-MS | Gas Chromatography | Mass Spectrometry | Profiling of volatile and semi-volatile metabolites (often after derivatization). |
| LC-MS | Liquid Chromatography | Mass Spectrometry | Identification and quantification of polar, non-volatile metabolites in complex matrices. researchgate.net |
| LC-PDA | Liquid Chromatography | Photodiode Array | Quantitation and purity assessment, provides UV-Vis spectrum for peak identity confirmation. |
| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Unambiguous structural elucidation of separated metabolites without isolation. |
Strategies for Analyzing this compound and its Biotransformation Products in In Vitro and In Vivo (Animal) Biological Samples
A systematic strategy is required to analyze this compound and its metabolites in biological samples, from initial sample preparation to final data analysis. nih.gov The choice of method depends on the nature of the study (in vitro metabolism vs. in vivo pharmacokinetics) and the biological matrix being analyzed.
In Vitro Studies: In vitro systems, such as liver microsomes, hepatocytes, or cell cultures, are used to study the metabolic pathways of this compound in a controlled environment.
Incubation: this compound is incubated with the in vitro system (e.g., liver microsomes with NADPH).
Sample Quenching: The metabolic reaction is stopped, typically by adding a cold organic solvent like acetonitrile or methanol (B129727), which also serves to precipitate proteins.
Extraction: After centrifugation to remove precipitated proteins, the supernatant containing this compound and its metabolites is collected.
Analysis: The extract is analyzed, most commonly by LC-MS/MS, to identify and quantify the metabolites formed. This helps to identify the primary routes of metabolism (e.g., oxidation, conjugation).
Sample Collection: Biological fluids (blood, plasma, urine, feces) and tissues are collected at various time points after administration of this compound. dtic.mil
Sample Preparation: The preparation method is matrix-dependent.
Plasma/Serum: Protein precipitation is a common first step. For higher sensitivity and cleaner extracts, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are used.
Urine: Often requires a "dilute-and-shoot" approach or SPE if concentration is needed. For conjugated metabolites, an enzymatic hydrolysis step (e.g., with β-glucuronidase) may be included.
Tissues: Require homogenization followed by extraction procedures similar to those for plasma.
Analysis: UPLC-MS/MS is the gold standard for quantifying this compound and its key metabolites in these samples due to its speed, sensitivity, and specificity. nih.gov The resulting concentration-time data is then used to determine pharmacokinetic parameters.
Table 6: General Workflow for Analysis of this compound in Animal Plasma
| Step | Procedure | Purpose |
|---|---|---|
| 1. Sample Collection | Blood is collected into anticoagulant tubes at predefined time points and centrifuged to obtain plasma. | To get a time-course of drug concentration. |
| 2. Internal Standard Addition | A known amount of a stable isotope-labeled this compound or a structurally similar compound is added. | To correct for variability in sample processing and instrument response. |
| 3. Protein Precipitation / Extraction | Cold acetonitrile is added to precipitate proteins, or SPE is performed. | To remove interfering macromolecules and concentrate the analyte. |
| 4. Evaporation & Reconstitution | The supernatant/eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent. | To concentrate the sample and ensure compatibility with the LC system. |
| 5. LC-MS/MS Analysis | The prepared sample is injected into the UPLC-MS/MS system for separation and quantification. | To measure the concentration of this compound and its metabolites. |
| 6. Data Processing | Peak areas are integrated, and concentrations are calculated using a calibration curve. | To generate concentration vs. time data for pharmacokinetic modeling. |
Future Directions and Emerging Research Avenues for Aspidinol
Exploration of Undiscovered Natural Sources and Novel Analogues
Aspidinol has been isolated from plants such as Dryopteris fragrans. The initial discovery of this compound and its analogues, this compound C and this compound D, from natural sources underscores the potential of biodiversity as a reservoir for novel chemical scaffolds. Future research should systematically explore other species within the Dryopteris genus and related ferns, which are known for producing a variety of acylphloroglucinols. Furthermore, investigating the endophytic fungi and bacteria associated with these plants could yield novel analogues produced through microbial biosynthesis. The existing natural analogues already show differing levels of activity, with this compound demonstrating stronger anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity than this compound C and D, highlighting that even subtle structural variations can significantly impact biological function.
Development of Advanced Synthetic Routes for Structurally Complex Derivatives
While syntheses of phloroglucinol (B13840) derivatives exist, future work should focus on developing more advanced and efficient synthetic routes to generate structurally complex and diverse analogues of this compound. Modern synthetic strategies could be employed to overcome the limitations of classical methods and to access novel chemical space. For instance, the development of modular synthetic pathways would allow for the rapid assembly of a library of derivatives with varied substitution patterns on the aromatic ring and modifications to the acyl side chain. Techniques such as microwave-assisted organic synthesis could accelerate reaction times, while flow chemistry could provide a scalable and controlled method for producing key intermediates or final compounds. The goal is to create a robust synthetic platform to systematically probe the structure-activity relationships of this compound derivatives.
Deeper Elucidation of this compound's Molecular Targets and Binding Mechanisms
Preliminary studies have shown that this compound acts on multiple biological pathways in bacteria. In MRSA, it appears to primarily inhibit the formation of ribosomes, with secondary effects including the inhibition of amino acid synthesis and the reduction of virulence factors. However, the precise molecular targets responsible for these effects have not been fully elucidated, and their identification is a critical area for future investigation.
RNA-sequencing (RNA-seq) experiments have revealed that this compound treatment significantly alters the gene expression profile of S. aureus. Key downregulated genes include those involved in iron transport and virulence, suggesting a multi-pronged mechanism of action. Future research must build on these findings to pinpoint the specific proteins or enzymes with which this compound directly interacts.
Table 1: Selected Gene Expression Changes in S. aureus Treated with this compound
| Gene/System | Function | Fold Downregulation |
|---|---|---|
| fhuA | Ferrichrome ABC transporter | 4.93 |
| fhuB | Ferrichrome ABC transporter | 4.12 |
| fhuG | Ferrichrome ABC transporter | 3.87 |
| mtsA | Metal iron ABC transporter | 4.06 |
| mtsB | Metal iron ABC transporter | 5.31 |
| mtsC | Metal iron ABC transporter | 8.59 |
| isdA | Heme transporter | 4.34 |
| eta | Exfoliative toxin | 4.82 |
| sbi | IgG-binding protein | 2.82 |
Data sourced from RNA-seq analysis of this compound-treated MRSA.
Application of Integrated Genomics and Chemical Biology in Understanding Mechanisms
To move beyond the current understanding of this compound's mechanism, an integration of genomics and chemical biology is essential. While RNA-seq has provided a broad overview of transcriptional changes, other techniques can offer more direct evidence of the compound's molecular target. For example, a chemical genomics approach could involve screening an this compound-sensitive bacterial strain against a library of mutants to identify genes that, when altered, confer resistance. This could directly point to the target protein or pathway. Furthermore, chemical proteomics methods, such as affinity purification using a tagged this compound derivative, could be employed to isolate its binding partners from bacterial cell lysates, providing direct evidence of molecular interaction.
Role of this compound as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. Given its potent and specific effects on bacterial pathways like ribosome synthesis and iron transport, this compound is an excellent candidate for development into a chemical probe. To achieve this, synthetic chemists could create derivatives of this compound that incorporate reporter tags, such as fluorescent dyes or biotin, without compromising its biological activity. Such probes would allow researchers to visualize the subcellular localization of this compound in real-time or to identify its interacting proteins through pull-down experiments. This would not only refine our understanding of its mechanism of action but also provide valuable tools for studying fundamental bacterial biology.
Potential for this compound and Its Derivatives in Agricultural and Industrial Applications (Non-Biomedical)
While most research has focused on the biomedical potential of this compound, its inherent biological activities suggest broader applications. The known antifungal properties of related phloroglucinol derivatives indicate a potential use for this compound in agriculture as a crop protection agent against fungal pathogens. Its potent antibacterial activity against resilient bacteria like MRSA suggests it could be explored as a component in antimicrobial surface coatings or disinfectants for industrial and healthcare settings to prevent the formation of biofilms. Further research is needed to evaluate the efficacy, stability, and environmental impact of this compound and its derivatives in these non-biomedical contexts.
Addressing Structure-Activity Relationship Gaps through Systematic Chemical Modification
A comprehensive understanding of the structure-activity relationship (SAR) is crucial for optimizing a lead compound. Currently, the SAR for this compound is rudimentary, based on comparisons with only a few natural analogues. A systematic campaign of chemical modification is needed to fill these knowledge gaps. This would involve creating a focused library of this compound derivatives where specific parts of the molecule are altered one at a time. For example, the length, branching, and saturation of the acyl side chain could be varied. Additionally, the number and position of hydroxyl and methoxy (B1213986) groups on the phloroglucinol ring could be modified. Each new compound would then be evaluated for its antibacterial activity to build a detailed SAR map. This would provide critical insights into the key structural features required for activity and guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
Novel Analytical Approaches for In Situ and In Vivo Detection (Non-Clinical)
The advancement of analytical methodologies is paramount for elucidating the precise mechanisms of action and pharmacokinetic profiles of natural compounds like this compound. In non-clinical research, the development of techniques for in situ and in vivo detection allows for the visualization and quantification of the compound within a biological system, providing critical insights into its distribution, cellular uptake, and target engagement. While traditional methods rely on extraction and subsequent analysis, emerging approaches aim to map the spatial and temporal distribution of this compound directly within tissues and living organisms.
Future research is anticipated to focus on adapting and refining several cutting-edge analytical platforms for the specific detection of this compound. These non-clinical approaches are geared towards providing a deeper understanding of its biological journey at the cellular and subcellular levels.
Mass Spectrometry Imaging (MSI)
Mass Spectrometry Imaging (MSI) is a powerful technique that enables the visualization of the spatial distribution of molecules, including small molecule drugs and natural products, directly in tissue sections. nih.govresearchgate.netnih.govpreprints.org This method generates a chemical map of the sample, providing information on the localization of this compound within different anatomical structures or cell populations without the need for labeling.
Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI: In MALDI-MSI, a thin tissue section is coated with an energy-absorbing matrix. A laser is then rastered across the sample, desorbing and ionizing molecules from the tissue, which are subsequently analyzed by a mass spectrometer. researchgate.net This technique could be employed to map the distribution of this compound in various organs following administration in animal models, revealing sites of accumulation and potential target tissues.
Desorption Electrospray Ionization (DESI) MSI: DESI-MSI is an ambient ionization technique that uses a charged solvent spray to desorb and ionize molecules from a surface. It can be performed on unmodified tissue samples under ambient conditions. This approach could be utilized for the rapid analysis of this compound distribution in tissues, offering a complementary method to MALDI-MSI with different sample preparation requirements.
The application of MSI to this compound research would provide invaluable data on its biodistribution and localization in target tissues, contributing to a better understanding of its pharmacological effects.
Fluorescence-Based Detection Methods
Fluorescence-based techniques offer high sensitivity and spatial resolution for the detection of molecules in situ and in vivo. nih.gov The development of fluorescent probes or the utilization of intrinsic fluorescence could pave the way for real-time imaging of this compound in cellular and animal models.
Development of this compound-Specific Fluorescent Probes: A promising avenue of research is the design and synthesis of fluorescent probes that specifically bind to this compound. These probes would consist of a recognition unit that selectively interacts with the this compound molecule and a fluorophore that emits a detectable light signal. nih.gov Such probes could be used in fluorescence microscopy to visualize the subcellular localization of this compound, providing insights into its cellular uptake and trafficking.
Biosensors for Phenolic Compounds: Given that this compound is a phenolic compound, biosensors designed to detect this class of molecules could be adapted for its quantification. nih.gov These sensors could be based on fluorescence resonance energy transfer (FRET) or other fluorescence quenching/enhancement mechanisms, providing a sensitive and selective means of detecting this compound in biological samples. nih.govmdpi.com
In Vivo Imaging Modalities
Non-invasive in vivo imaging techniques are instrumental in longitudinal studies, allowing for the repeated monitoring of a compound's distribution and effects in the same living animal over time. nih.govberthold.com While direct imaging of a small molecule like this compound is challenging, indirect methods can be developed.
Bioluminescence and Fluorescence Imaging: By conjugating this compound to a fluorescent dye or by developing reporter assays linked to its biological activity, its presence and effects could be monitored in vivo. For instance, if this compound targets a specific enzyme, a bioluminescent or fluorescent substrate for that enzyme could be used to indirectly measure the compound's inhibitory activity in real-time within a living organism.
These emerging analytical approaches hold the potential to revolutionize the non-clinical investigation of this compound, providing a more dynamic and spatially resolved understanding of its behavior in biological systems.
Data Table: Novel Analytical Approaches for this compound Detection
| Analytical Approach | Principle | Potential Application for this compound | Advantages | Limitations |
| Mass Spectrometry Imaging (MSI) | Label-free visualization of the spatial distribution of molecules in tissue sections based on their mass-to-charge ratio. nih.govresearchgate.netnih.govpreprints.org | Mapping the distribution of this compound in different organs and tissues of animal models to identify target sites. | No need for chemical labeling; provides spatial information on the compound and its metabolites. | Typically requires tissue sectioning (ex vivo); spatial resolution can be limited. |
| Fluorescence Microscopy with Specific Probes | Use of fluorescently labeled molecules (probes) that specifically bind to the target molecule (this compound), allowing for its visualization with a fluorescence microscope. nih.gov | Determining the subcellular localization of this compound within cells to understand its mechanism of action. | High sensitivity and high spatial resolution; enables live-cell imaging. | Requires the development of a specific and non-perturbing fluorescent probe for this compound. |
| Phenolic Compound Biosensors | A device that uses a biological or chemical recognition element to detect phenolic compounds, often resulting in a fluorescent or electrochemical signal. nih.gov | In situ quantification of this compound concentrations in biological fluids or tissue homogenates. | High sensitivity and selectivity; potential for real-time measurements. | May require validation for specific detection of this compound in complex biological matrices. |
| In Vivo Optical Imaging | Non-invasive imaging of biological processes in living animals using light-emitting probes (bioluminescence or fluorescence). nih.govberthold.com | Indirectly monitoring the in vivo efficacy and pharmacodynamics of this compound by linking its activity to a reporter gene. | Allows for longitudinal studies in the same animal; provides whole-body visualization of biological activity. | Indirect detection of the compound; signal can be affected by tissue depth and autofluorescence. |
Q & A
Q. What are the optimal methods for extracting and purifying Aspidinol from Dryopteris fragrans?
this compound can be efficiently extracted using negative-pressure cavitation extraction (NPCE) , a solvent-free method that avoids thermal decomposition. Post-extraction, AB-8 resin column chromatography enriches this compound content by 7.4–8.5×, achieving recoveries of 78–91%. Further purification via medium-pressure silica gel column chromatography and recrystallization yields purities >95%, validated by HPLC .
Q. How is this compound structurally characterized in phytochemical studies?
Structural identification involves HPLC for purity assessment (>95%) combined with spectroscopic methods (e.g., ¹³C NMR , UV-Vis , and mass spectrometry ). These techniques confirm the presence of the 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)-1-butanone backbone, with molecular weight 224.26 g/mol .
Q. What traditional pharmacological uses of this compound have been validated by modern research?
Historically classified as an anthelmintic, recent studies validate its broad-spectrum antibacterial activity , particularly against MRSA (MIC = 2 μg/mL), comparable to vancomycin. This expands its therapeutic potential beyond parasitic infections .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s antibacterial activity against MRSA?
this compound inhibits ribosome biogenesis in MRSA, confirmed via RNA-seq and RT-PCR. Secondary mechanisms include suppression of amino acid synthesis and virulence factors. Experimental designs should incorporate RNA interference or knockout strains to isolate these pathways .
Q. How should researchers design in vivo experiments to evaluate this compound’s efficacy?
Use murine sepsis models (lethal and non-lethal) with MRSA-infected mice. Key parameters:
- Dosage : 50 mg/kg (intraperitoneal) for mortality reduction.
- Outcome metrics : Bacterial load in organs (spleen, liver, lungs) and survival rates.
- Controls : Vancomycin as a positive control; vehicle-only for baseline .
Adhere to NIH preclinical guidelines for reproducibility, including detailed reporting of animal strain, infection protocol, and ethical oversight .
Q. How can contradictions in this compound’s natural occurrence be resolved?
Some studies suggest this compound may be an extraction artefact rather than a native compound. To address this, employ fresh plant material and compare extraction methods (e.g., NPCE vs. traditional solvent-based techniques). Validate findings with LC-MS/MS to distinguish natural compounds from process-induced derivatives .
Q. What statistical rigor is required when reporting this compound’s bioactivity data?
- Precision : Report numerical data (e.g., MIC, recovery rates) to one significant digit beyond instrument precision (e.g., 2.0 μg/mL, not 2 μg/mL).
- Significance : Use P-values (e.g., P < 0.05) to define "significant" effects, avoiding vague terms.
- Replicates : Include ≥3 biological replicates with standard deviations .
Methodological Considerations
- Extraction Optimization : Compare NPCE with microwave-assisted extraction for yield and energy efficiency .
- Data Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulation with TLC/RF values) to reconcile structural or bioactivity discrepancies .
- Synthesis Routes : Explore Houben-Hoesch reactions for synthetic this compound, noting challenges in regioselectivity and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
